molecular formula C34H44N4O15 B1668361 7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid CAS No. 89873-36-9

7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid

Cat. No.: B1668361
CAS No.: 89873-36-9
M. Wt: 748.7 g/mol
InChI Key: OATFQXAGPZGIAC-HDLCADABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxy, and oxo groups, as well as a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid typically involves multi-step organic synthesis Subsequent steps involve the formation of the phenyl ring and the attachment of the ethyl and butyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form additional oxo groups or other oxidized derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid: has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme interactions, protein binding, or cellular uptake mechanisms.

    Industry: The compound can be used in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid: shares similarities with other compounds containing furan rings, amino groups, and carboxylic acids.

    This compound: is unique due to its specific combination of functional groups and overall structure.

Uniqueness

The uniqueness of This compound lies in its intricate structure, which allows for diverse chemical reactivity and potential applications across various fields. Its combination of functional groups provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

89873-36-9

Molecular Formula

C34H44N4O15

Molecular Weight

748.7 g/mol

IUPAC Name

7-[[(1S)-4-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid

InChI

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-38(26(34(50)51)8-9-27(36)39)29(41)11-7-25(33(48)49)37-28(40)10-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H2,36,39)(H,37,40)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23?,24?,25-,26-/m0/s1

InChI Key

OATFQXAGPZGIAC-HDLCADABSA-N

SMILES

C1=CC(=CC=C1CCN(C(CCC(=O)N)C(=O)O)C(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Isomeric SMILES

C1=CC(=CC=C1CCN([C@@H](CCC(=O)N)C(=O)O)C(=O)CC[C@@H](C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Canonical SMILES

C1=CC(=CC=C1CCN(C(CCC(=O)N)C(=O)O)C(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbon dioxide reduction factor;  Methanofuran;  Cdr factor; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 4
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid

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